Chemically, 3-Hydroxy Donepezil belongs to the class of piperidine derivatives. It features a hydroxyl group at the third position of the Donepezil structure, which modifies its pharmacological properties compared to its parent compound.
The synthesis of 3-Hydroxy Donepezil can be achieved through several methods, often involving multi-step reactions. Common techniques include:
The synthetic routes often involve starting materials such as N-benzylpiperidine-4-carboxaldehyde and ethyl isopenicotate. The reactions are typically monitored using thin-layer chromatography (TLC) and characterized by techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
The molecular structure of 3-Hydroxy Donepezil can be represented as follows:
The structure features a piperidine ring with a hydroxyl group attached to one of the aromatic components, which influences its biological activity.
3-Hydroxy Donepezil can participate in various chemical reactions, including:
The reaction mechanisms often involve nucleophilic attack on electrophilic centers within the molecule, facilitated by catalysts or specific reaction conditions such as temperature and solvent choice .
The mechanism of action for 3-Hydroxy Donepezil primarily involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, 3-Hydroxy Donepezil increases acetylcholine levels, enhancing cholinergic neurotransmission, which is critical in cognitive functions.
Studies have demonstrated that compounds similar to 3-Hydroxy Donepezil exhibit varying degrees of inhibition against acetylcholinesterase, with IC50 values indicating their potency in comparison to standard drugs like Donepezil .
3-Hydroxy Donepezil serves several important roles in scientific research:
Impurity profiling constitutes a critical component of pharmaceutical quality assurance, ensuring drug safety and efficacy by identifying, characterizing, and quantifying undesired chemical entities in active pharmaceutical ingredients (APIs). These impurities—classified as organic, inorganic, or residual solvents per ICH guidelines—originate from synthetic processes, degradation pathways, or excipient interactions [3]. For acetylcholinesterase inhibitors like Donepezil (used in Alzheimer’s disease), impurities may alter pharmacological activity or introduce toxicity risks. Rigorous profiling employs chromatographic (HPLC), spectroscopic (LC-MS, NMR), and mass spectrometric (HRMS) techniques to detect impurities at thresholds as low as 0.05–0.15% [3] [8]. This process directly supports regulatory compliance, shelf-life determination, and manufacturing optimization. For instance, forced degradation studies under thermal, oxidative, or hydrolytic stress reveal intrinsic stability patterns, guiding formulation strategies and packaging requirements [5] [8].
3-Hydroxy Donepezil (IUPAC name: 2-((1-benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one; CAS# 2097683-67-3) is a process-related and potential degradation impurity of Donepezil hydrochloride [4] [7] [10]. Structurally, it features a hydroxyl group at the 3-position of the indanone ring system, distinguishing it from the parent molecule (C₂₄H₂₉NO₄ vs. Donepezil’s C₂₄H₂₉NO₃) and increasing polarity [4] [10]. This modification arises from:
Functionally, the hydroxyl group may alter interactions with acetylcholinesterase’s catalytic site, though it retains the core pharmacophore. Its detection in Donepezil batches signals suboptimal reaction conditions or purification efficacy. Notably, it is chromatographically resolved from Donepezil (retention time: ~8.2 min vs. 10.5 min) and structurally confirmed via 2D-NMR and HRMS [8] [10].
Table 1: Key Identifiers of 3-Hydroxy Donepezil
Property | Value |
---|---|
CAS Number | 2097683-67-3 |
Molecular Formula | C₂₄H₂₉NO₄ |
Molecular Weight | 395.49 g/mol |
IUPAC Name | 2-((1-benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |
Parent Drug | Donepezil |
Key Synonyms | Donepezil Impurity; 3-Hydroxydonepezil |
The International Council for Harmonisation (ICH) mandates strict impurity control through guidelines Q3A(R2) (new APIs) and Q3B(R2) (finished products) [3] [6]. Key requirements include:
For 3-Hydroxy Donepezil, regulatory limits typically require control at ≤0.15% in Donepezil hydrochloride batches. Pharmacopeial standards (USP/EP) often list it as a specified impurity, necessitating reference materials (e.g., USP Catalog# 1A07500) for method calibration [9] [10]. Manufacturers must document its origin, purgeability during synthesis, and stability-indicating properties through forced degradation studies [5] [6].
CAS No.: 172886-23-6
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9